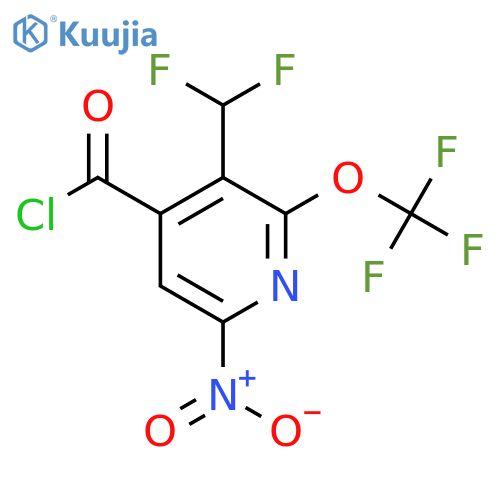Cas no 1804857-39-3 (3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)

1804857-39-3 structure
商品名:3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride
CAS番号:1804857-39-3
MF:C8H2ClF5N2O4
メガワット:320.557498455048
CID:4843656
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride
-
- インチ: 1S/C8H2ClF5N2O4/c9-5(17)2-1-3(16(18)19)15-7(4(2)6(10)11)20-8(12,13)14/h1,6H
- InChIKey: IOPNVKKZMXWXLD-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C([N+](=O)[O-])N=C(C=1C(F)F)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 388
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081664-1g |
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1804857-39-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1804857-39-3 (3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
